EP4 Receptor Biased Agonism: PGE3 Functions as a Partial Agonist with Antagonist Activity on TCF/β-Catenin Signaling
PGE3 exhibits biased agonism at the EP4 receptor. While it acts as a full agonist for Gαs-mediated cAMP formation comparable to PGE2, it functions as a partial agonist for TCF/β-catenin-mediated transcriptional activity, a signaling pathway strongly associated with oncogenesis [1]. Crucially, pretreatment with PGE3 almost completely reduces PGE2-induced TCF/β-catenin transcriptional activity to the level observed with PGE3 treatment alone [1]. This functional antagonism occurs despite comparable receptor binding affinities among the PGE series [1].
| Evidence Dimension | TCF/β-catenin-mediated transcriptional activity |
|---|---|
| Target Compound Data | Partial agonist efficacy (significantly lower maximal response than PGE2) |
| Comparator Or Baseline | PGE2: Full agonist efficacy (higher maximal response) |
| Quantified Difference | PGE3 pretreatment reduces PGE2-induced TCF/β-catenin activity to the level of PGE3 alone (nearly complete reduction) |
| Conditions | EP4 receptor-mediated TCF/β-catenin reporter assay; binding affinities of PGEs to EP4 are identical |
Why This Matters
Researchers requiring an EP4 agonist that spares or antagonizes the pro-oncogenic TCF/β-catenin pathway must select PGE3; PGE2 cannot achieve this signaling bias.
- [1] Araki Y, Suganami A, Endo S, et al. PGE1 and E3 show lower efficacies than E2 to β-catenin-mediated activity as biased ligands of EP4 prostanoid receptors. FEBS Letters. 2017;591(22):3771-3780. View Source
